molecular formula C21H18FN5O2 B2586972 2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide CAS No. 1291844-21-7

2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2586972
CAS No.: 1291844-21-7
M. Wt: 391.406
InChI Key: BINBMDFFRCJBKN-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin core fused with a 4-ethylphenyl group at position 2 and an N-(3-fluorophenyl)acetamide moiety at position 3. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX being widely used for refinement .

Properties

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-2-14-6-8-15(9-7-14)18-11-19-21(29)26(23-13-27(19)25-18)12-20(28)24-17-5-3-4-16(22)10-17/h3-10,13,18-19,25H,2,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRSTIVUQJUHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound : Pyrazolo[1,5-d][1,2,4]triazin

  • Key Features : A fused triazin ring system offering three nitrogen atoms, enabling diverse hydrogen-bonding interactions.

Compound (Example 83) : Pyrazolo[3,4-d]pyrimidin

  • Key Features: A pyrimidine-fused pyrazole core, providing two nitrogen atoms in the pyrimidine ring.

Compound : 4,5-Dihydro-1H-pyrazole

  • Key Features: A non-fused pyrazole ring with a carbothioamide group. The lack of fusion reduces rigidity, possibly decreasing binding affinity compared to fused systems .

Compounds : Triazol-3-yl derivatives

  • Key Features : 1,2,4-Triazole cores with sulfur or oxygen linkages. These systems are smaller and less aromatic, limiting π-π interactions but enhancing metabolic stability .
Substituent Analysis
Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound Pyrazolo[1,5-d][1,2,4]triazin 4-Ethylphenyl, 3-fluorophenyl acetamide ~450 (estimated) N/A
(Example 83) Pyrazolo[3,4-d]pyrimidin 3-Fluorophenyl, chromen-4-one 571.2 302–304
4,5-Dihydro-1H-pyrazole 4-Fluorophenyl, triazol-4-yl 435.5 N/A
(Example: 477332-63-1) 1,2,4-Triazol-3-yl 4-Chlorophenyl, 3,4-difluorophenyl 443.9 N/A

Key Observations :

  • Lipophilicity : The target’s 4-ethylphenyl group increases hydrophobicity compared to methyl or chlorophenyl substituents in .
  • Fluorine Position : The 3-fluorophenyl acetamide in the target may induce steric hindrance compared to 4-fluorophenyl groups (), altering binding pocket interactions.

Research Implications

  • Bioactivity : Fluorine substituents (common across all compounds) enhance metabolic stability and electronegativity, critical for kinase inhibition or receptor binding.
  • Structural Rigidity : The pyrazolo-triazin core’s fused system may improve target selectivity over less rigid analogs (e.g., ’s dihydropyrazole).
  • Future Directions : Comparative studies on solubility, permeability, and in vitro activity are needed to validate structure-activity relationships.

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